4-Chloro-2-(2,4-dichloro-benzoylamino)-benzoic acid
Description
Properties
IUPAC Name |
4-chloro-2-[(2,4-dichlorobenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3NO3/c15-7-1-3-9(11(17)5-7)13(19)18-12-6-8(16)2-4-10(12)14(20)21/h1-6H,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPIHAKAFFJNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,4-dichloro-benzoylamino)-benzoic acid typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-chloroaniline under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond. The resulting intermediate is then subjected to hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2,4-dichloro-benzoylamino)-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized products.
Reduction: Amines or other reduced derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4-Chloro-2-(2,4-dichloro-benzoylamino)-benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,4-dichloro-benzoylamino)-benzoic acid involves its interaction with specific molecular targets. The chloro and dichloro substituents play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Halogenated Derivatives
- 3.6-Dibromo-2-(2,4-dichloro-benzoylamino)-benzoic acid (): Differs by bromine substitution at positions 3 and 6 instead of chlorine. Bromine’s larger atomic radius may enhance steric hindrance or alter binding affinity in biological targets.
- 5-Iodo-2-(2,4-difluoro-benzoylamino)-benzoic acid (CAS: 672300-63-9; ): Substitutes iodine at position 5 and fluorine at positions 2 and 4 on the benzoyl group. Fluorine’s electronegativity and iodine’s polarizability may impact lipophilicity and target interactions.
TRPM4 Channel Inhibitors
- CBA (4-Chloro-2-(2-chlorophenoxy)acetamido-benzoic acid) (): Features a 2-chlorophenoxyacetyl side chain. Demonstrates specificity for human TRPM4 channels without affecting other TRP channels or voltage-gated ion channels .
- NBA (4-Chloro-2-(1-naphthyloxyacetamido)-benzoic acid) (): Incorporates a bulkier naphthyloxy group, enhancing lipophilicity (cLogP ~3.5; ) and enabling inhibition of both human and mouse TRPM4 .
Other Derivatives
- 4-Chloro-2-(naphthalen-2-ylcarbamoylamino)-benzoic acid (): Replaces the benzoyl group with a naphthylcarbamoyl moiety, altering binding kinetics due to increased aromatic surface area.
- 4-Chloro-2-(trifluoromethyl)-benzoic acid (CAS 142994-09-0; ): Lacks the benzoylamino group but features a trifluoromethyl substituent, significantly increasing acidity and reactivity .
Pharmacological Activity Comparison
Physicochemical Properties
Biological Activity
Overview
4-Chloro-2-(2,4-dichloro-benzoylamino)-benzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article compiles detailed findings from various studies to illustrate the compound's biological activity and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the class of benzamides and is characterized by multiple halogen substitutions, which influence its reactivity and biological interactions. The structural formula can be represented as follows:
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Antiviral Activity
The compound has also shown potential antiviral properties. In a study focusing on its effects against viral infections, it was found to inhibit viral replication in cell cultures. The mechanism appears to involve interference with viral entry or replication processes.
3. Anticancer Effects
This compound has been studied for its anticancer properties, particularly in relation to specific cancer cell lines. Notably, it exhibits cytotoxic effects on colorectal cancer cells through apoptosis induction.
- Mechanism of Action : The compound appears to modulate key signaling pathways involved in cell survival and proliferation. It has been shown to inhibit PIM-1 kinase activity, which is crucial for cell cycle progression and anti-apoptotic signaling.
Study 1: Inhibition of PIM Kinases
In a detailed investigation into the inhibition of PIM kinases by this compound, researchers reported:
- Cell Lines Used : HCT116 (colorectal cancer) and PC3 (prostate cancer).
- Results : The compound inhibited PIM-1 and PIM-3 activities with IC50 values of 15 µM and 20 µM, respectively. This inhibition led to increased apoptosis in treated cells.
Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of the compound against standard antibiotics:
- Methodology : Disk diffusion method was employed.
- Findings : The compound displayed comparable efficacy to conventional antibiotics like ampicillin against certain bacterial strains.
Q & A
Q. What safety protocols are critical for handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
